

2,3-Dimethyl-1,3-butadiene molecular weight and formula

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Compound of Interest

Compound Name: 2,3-Dimethyl-1,3-butadiene

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An In-depth Technical Guide to 2,3-Dimethyl-1,3-butadiene

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core physicochemical properties and key experimental protocols related to **2,3-Dimethyl-1,3-butadiene** (DMBD).

Core Properties and Data

2,3-Dimethyl-1,3-butadiene, also known as biisopropenyl, is a conjugated diene with the chemical formula C_6H_{10} .^{[1][2][3]} It is a colorless liquid at room temperature and serves as a valuable reagent in organic synthesis, particularly in the formation of cyclic compounds and polymers.^{[2][4]} Its significance was established early in the history of synthetic rubber, where it was polymerized to create methyl rubber.

Physicochemical Data

The fundamental properties of **2,3-Dimethyl-1,3-butadiene** are summarized in the table below for easy reference.

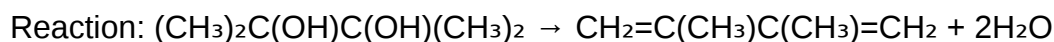
Property	Value
Molecular Formula	C ₆ H ₁₀ [1][2][3][5][6]
Molecular Weight	82.14 g/mol [1][2][7]
IUPAC Name	2,3-dimethylbuta-1,3-diene[1]
CAS Number	513-81-5[1][3][5]
Appearance	Clear, colorless liquid[2][4]
Density	0.726 g/mL at 25 °C[4][7]
Boiling Point	68-69 °C[4][7]
Melting Point	-76 °C[4][7]
Refractive Index (n ²⁰ /D)	1.438[4][7]
Solubility	Immiscible with water; Miscible with chloroform. [2][4]

Key Reactions and Experimental Protocols

2,3-Dimethyl-1,3-butadiene is a versatile diene, primarily utilized in cycloaddition and polymerization reactions.[4] Its electron-donating methyl groups enhance its reactivity in Diels-Alder reactions compared to unsubstituted 1,3-butadiene.

Synthesis via Pinacol Dehydration

A common and established method for preparing **2,3-Dimethyl-1,3-butadiene** is the acid-catalyzed dehydration of pinacol (2,3-dimethyl-2,3-butanediol).[1]



Detailed Experimental Protocol:[1]

- **Apparatus Setup:** Assemble a 2-liter round-bottomed flask with a packed fractionating column suitable for distillation.

- Reagents: Place 354 g (3 moles) of anhydrous pinacol and 10 mL of 48% hydrobromic acid into the flask. Add a few boiling chips.
- Distillation: Heat the flask slowly. Collect the distillate that comes over up to a temperature of 95°C. This process typically takes about 2 hours. The distillate will consist of two phases.
- Workup: Separate the upper, organic layer. Wash this layer twice with 100-mL portions of water.
- Stabilization and Drying: Add 0.5 g of hydroquinone to the organic layer to inhibit polymerization and dry it overnight using 15 g of anhydrous calcium chloride.
- Final Purification: Fractionally distill the dried liquid. Collect the fraction boiling between 67–70°C. The expected yield is between 55–60 g.[\[1\]](#)

Diels-Alder Cycloaddition with Maleic Anhydride

The reaction between **2,3-Dimethyl-1,3-butadiene** and a dienophile like maleic anhydride is a classic example of a [4+2] cycloaddition to form a cyclohexene derivative.[\[4\]](#)

Reaction: $C_6H_{10} + C_4H_2O_3 \rightarrow C_{10}H_{12}O_3$ (4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride)

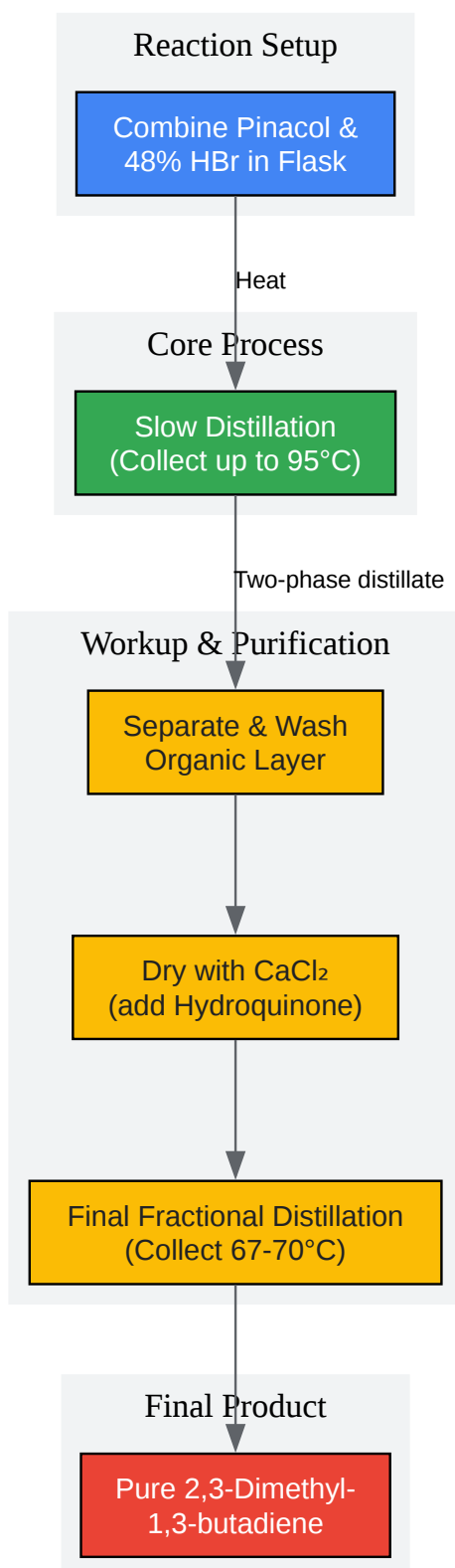
Detailed Experimental Protocol:[\[4\]](#)

- Reaction Setup: In a 125 mL Erlenmeyer flask, add 1.0 g of maleic anhydride to the freshly prepared **2,3-Dimethyl-1,3-butadiene** from the synthesis step.
- Initiation: Gently warm the flask with your hands. An exothermic reaction should commence, leading to a rapid increase in temperature.
- Crystallization and Isolation: Once the reaction mixture cools, add 15 mL of hexanes. Warm the mixture in a hot water bath to dissolve the product.
- Filtration: Allow the solution to stand undisturbed for one minute, then perform a gravity filtration of the warm solution into a clean 25-mL Erlenmeyer flask to remove any insoluble impurities.

- Recrystallization: Cool the filtrate in an ice bath for 15 minutes to induce crystallization.
- Product Collection: Isolate the resulting crystals by vacuum filtration, washing them with a small amount (approx. 2 mL) of ice-cold hexanes.
- Drying and Analysis: Allow the crystals to air dry completely before obtaining the final weight and characterizing the product (e.g., via melting point and spectroscopy).

Visualization of Synthesis Workflow

The following diagram illustrates the key stages involved in the laboratory synthesis of **2,3-Dimethyl-1,3-butadiene** from pinacol.



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Caption: Workflow for the Synthesis of **2,3-Dimethyl-1,3-butadiene**.

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